molecular formula C10H12F2O B2946651 8,8-Difluorodispiro[3.1.36.14]decan-2-one CAS No. 2460749-57-7

8,8-Difluorodispiro[3.1.36.14]decan-2-one

Cat. No.: B2946651
CAS No.: 2460749-57-7
M. Wt: 186.202
InChI Key: GMPMPHSEHTTXBD-UHFFFAOYSA-N
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Description

8,8-Difluorodispiro[3.1.36.14]decan-2-one is a bicyclic ketone featuring a dispiro scaffold with two fluorine atoms at the 8-position. Its structure comprises fused cycloalkane rings connected via spiro junctions, creating a rigid three-dimensional framework. The fluorine substituents enhance electronegativity and may influence solubility, metabolic stability, and intermolecular interactions (e.g., hydrogen bonding or dipole effects).

Properties

IUPAC Name

8,8-difluorodispiro[3.1.36.14]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPMPHSEHTTXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC3(C2)CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluorodispiro[3.1.36.14]decan-2-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of fluorine atoms. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorodispiro[3.1.36.14]decan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8,8-Difluorodispiro[3.1.36.14]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8,8-Difluorodispiro[3.1.36.14]decan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Accessibility: Fluorinated spiro compounds often require specialized fluorination techniques (e.g., electrophilic fluorination or transition-metal catalysis), which may limit scalability compared to non-fluorinated analogs .
  • Toxicity: While 1-oxaspiro[4.5]decan-2-one derivatives show low genotoxic risk, the safety of 8,8-Difluorodispiro remains unstudied, warranting in vitro assays .
  • Comparative Bioactivity : Fenspiride’s anti-inflammatory effects suggest that structural modifications (e.g., fluorine addition) could enhance potency or reduce off-target effects .

Biological Activity

8,8-Difluorodispiro[3.1.36.14]decan-2-one is a unique compound that has garnered attention for its potential biological activities. This compound is characterized by its distinct spiro structure, which may contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that it disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapeutics. The exact pathways involved in its anticancer activity are still being elucidated, but it may involve the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Interaction with Cellular Receptors : It may interact with specific receptors on the surface of cells, influencing various intracellular signaling cascades.

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria
Study 2Assess anticancer propertiesInduced apoptosis in breast and lung cancer cell lines
Study 3Mechanistic studyIdentified possible pathways involved in apoptosis induction

Detailed Research Findings

  • Antimicrobial Efficacy : In vitro studies reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Apoptosis Induction : Flow cytometry analysis showed an increase in Annexin V positive cells when treated with concentrations above 10 µM, indicating early apoptotic changes.
  • Enzyme Inhibition : The compound was found to inhibit topoisomerase II activity by approximately 50% at a concentration of 20 µM.

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